molecular formula C35H42ClN3O B606867 Cyanine5 alkyne CAS No. 1223357-57-0

Cyanine5 alkyne

Cat. No.: B606867
CAS No.: 1223357-57-0
M. Wt: 556.19
InChI Key: VOWXUNAERRNFLE-UHFFFAOYSA-N
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Description

Cyanine5 alkyne, also known as Alkyne-Cy5, is a fluorescent dye widely used in scientific research. It is a member of the cyanine dye family, characterized by its ability to emit light in the red region of the spectrum. This compound is particularly valuable for its applications in labeling azide proteins, analyzing post-translational modifications of proteins, and studying glycosylation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanine5 alkyne is synthesized through a series of chemical reactions involving the incorporation of an alkyne group into the cyanine dye structure. The process typically involves the following steps:

    Formation of the Cyanine Core: The synthesis begins with the formation of the cyanine core structure, which involves the condensation of indole derivatives with aldehydes or ketones.

    Introduction of the Alkyne Group: The alkyne group is introduced through a nucleophilic substitution reaction, where a suitable alkyne precursor reacts with the cyanine core under basic conditions.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyanine5 alkyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Cyanine5 alkyne exerts its effects primarily through its fluorescent properties and its ability to participate in click chemistry reactions. The alkyne group allows it to form stable triazole linkages with azide-containing molecules, facilitating the labeling and tracking of biomolecules. Additionally, its fluorescence enables the visualization of labeled targets under appropriate excitation and emission wavelengths .

Properties

IUPAC Name

6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41N3O.ClH/c1-7-25-36-33(39)24-12-9-17-26-38-30-21-16-14-19-28(30)35(4,5)32(38)23-11-8-10-22-31-34(2,3)27-18-13-15-20-29(27)37(31)6;/h1,8,10-11,13-16,18-23H,9,12,17,24-26H2,2-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWXUNAERRNFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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